3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring linked to an azetidine moiety, which is further substituted with a 2-chloro-6-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-chloro-6-fluorobenzoyl)azetidine. This intermediate is then reacted with 3-hydroxypyridine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or azetidine moiety.
Scientific Research Applications
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 2-Chloro-6-fluorobenzoyl chloride
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]
Uniqueness
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and 2-chloro-6-fluorobenzoyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-4-1-5-13(17)14(12)15(20)19-8-11(9-19)21-10-3-2-6-18-7-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQIMMUCGANXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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